molecular formula C6H7NO B2695747 N-(prop-2-yn-1-yl)acrylamide CAS No. 123523-58-0

N-(prop-2-yn-1-yl)acrylamide

Cat. No.: B2695747
CAS No.: 123523-58-0
M. Wt: 109.128
InChI Key: YGMMGFRCYBLJST-UHFFFAOYSA-N
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Description

N-(prop-2-yn-1-yl)acrylamide is an organic compound with the chemical formula C6H7NO. It is a colorless to pale yellow liquid with a pungent odor. This compound is primarily used as an intermediate in the synthesis of various organic chemicals, including polymers and resins .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(prop-2-yn-1-yl)acrylamide is typically synthesized through a chemical reaction involving propargylamine and acryloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

Propargylamine+Acryloyl chlorideThis compound+HCl\text{Propargylamine} + \text{Acryloyl chloride} \rightarrow \text{this compound} + \text{HCl} Propargylamine+Acryloyl chloride→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may also involve additional purification steps, such as distillation or recrystallization, to remove impurities .

Chemical Reactions Analysis

Types of Reactions

N-(prop-2-yn-1-yl)acrylamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, alcohols, and thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can yield amines .

Scientific Research Applications

N-(prop-2-yn-1-yl)acrylamide has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(prop-2-yn-1-yl)acrylamide is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions. Its propargyl group provides additional reactivity compared to similar compounds, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

N-prop-2-ynylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO/c1-3-5-7-6(8)4-2/h1,4H,2,5H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGMMGFRCYBLJST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

109.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123523-58-0
Record name N-(prop-2-yn-1-yl)prop-2-enamide
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